molecular formula C20H17BrO3S B2824242 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol CAS No. 188963-54-4

2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol

Cat. No.: B2824242
CAS No.: 188963-54-4
M. Wt: 417.32
InChI Key: ZRSHXRRHUACTOT-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C20H17BrO3S It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a diphenyl ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-bromobenzenesulfonyl chloride with diphenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride by the hydroxyl group of diphenylmethanol. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanone.

    Reduction: Formation of 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanethiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Bromophenyl)sulfonyl]benzoyl-L-valine: A compound with similar structural features, used in antimicrobial research.

    2-[(4-Bromophenyl)sulfonyl]phenyl-4-isopropyl-4H-1,3-oxazol-5-one: Another structurally related compound with potential antimicrobial properties.

Uniqueness

2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is unique due to its combination of a bromophenyl group, a sulfonyl group, and a diphenyl ethanol moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Biological Activity

2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C20H17BrO3SC_{20}H_{17}BrO_3S. It features a bromophenyl group, a sulfonyl group, and a diphenyl ethanol moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with diphenylmethanol under basic conditions. The reaction is usually conducted in the presence of bases like triethylamine or pyridine at room temperature or slightly elevated temperatures to ensure complete conversion .

Antimicrobial Properties

Research indicates that compounds containing sulfonyl groups often exhibit antimicrobial properties. The presence of the bromine atom in this compound enhances its potential antimicrobial effects. Studies have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Antioxidant Activity

The antioxidant capacity of related compounds has been evaluated using methods such as DPPH and ABTS assays. While specific data for this compound is limited, similar compounds in its class have shown promising antioxidant activities, indicating potential for further investigation in this area .

Enzyme Inhibition

The compound has been explored for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Such activities are crucial for developing therapeutic agents targeting neurodegenerative diseases and infections. Preliminary studies suggest that derivatives of this compound may exhibit significant enzyme inhibition, although detailed studies specific to this compound are still necessary .

Study on Antimicrobial Activity

A study evaluating various synthesized compounds for antibacterial activity found that those with similar sulfonamide structures exhibited notable effects against bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity. Although direct studies on this compound are sparse, the trends observed suggest a potential for similar efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted on related compounds to predict their interactions with biological targets. These studies are essential for understanding how this compound might interact with proteins involved in disease pathways. Such investigations can provide insights into its mechanism of action and therapeutic potential .

Research Findings Summary

Activity Findings
Antimicrobial Moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Antioxidant Related compounds show promise; specific data for this compound is limited .
Enzyme Inhibition Potential AChE and urease inhibitors; further research needed .
Molecular Docking Insights into interactions with biological targets; predictive of therapeutic applications .

Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO3S/c21-18-11-13-19(14-12-18)25(23,24)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSHXRRHUACTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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